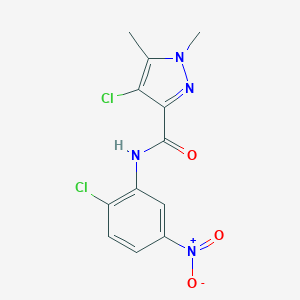![molecular formula C18H17ClN2O5S B446057 propyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446057.png)
propyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the 4-chloro-2-nitrobenzoyl group through a coupling reaction. The final step involves esterification to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the benzoyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of propyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
- Propyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- This compound
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the combination of a cyclopenta[b]thiophene core with a 4-chloro-2-nitrobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H17ClN2O5S |
|---|---|
Molecular Weight |
408.9g/mol |
IUPAC Name |
propyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O5S/c1-2-8-26-18(23)15-12-4-3-5-14(12)27-17(15)20-16(22)11-7-6-10(19)9-13(11)21(24)25/h6-7,9H,2-5,8H2,1H3,(H,20,22) |
InChI Key |
RXMOCZHVRQSTGC-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B445975.png)
![4-nitro-1,3-dimethyl-N'-[4-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B445977.png)


![2-(3-ethoxyphenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B445982.png)
![2-AMINO-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445983.png)
![methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate](/img/structure/B445984.png)

![N-[3-(N-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B445993.png)
![2-(4-chloro-2-methylphenoxy)-N-{3-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B445994.png)

![1-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B445996.png)

![4-[4-[(Z)-1-(3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B445998.png)
